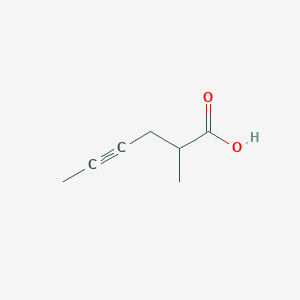

2-methylhex-4-ynoic Acid

Descripción

2-Methylhex-4-ynoic acid (IUPAC name: 4-hexynoic acid, 2-methyl-) is a branched aliphatic carboxylic acid featuring a six-carbon chain with a methyl group at the second carbon and a triple bond between carbons 4 and 5. The compound combines a carboxylic acid functional group with a terminal alkyne and a methyl branch, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

Número CAS |

51577-97-0 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

2-methylhex-4-ynoic acid |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h6H,5H2,1-2H3,(H,8,9) |

Clave InChI |

YVZVHNPTRCHYEY-UHFFFAOYSA-N |

SMILES canónico |

CC#CCC(C)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-methylhex-4-ynoic acid and related compounds:

Key Observations:

- Alkyne vs. Alkene Reactivity: The triple bond in 2-methylhex-4-ynoic acid enables click chemistry applications (e.g., cycloadditions), unlike the less reactive double bonds in hexenoic acids .

- Steric Effects: The methyl branch in 2-methylhex-4-ynoic acid may reduce solubility in polar solvents compared to linear analogs like hexa-2,4-dienoic acid .

- Biological Activity: Amino-substituted acids (e.g., 2-amino-4-hexenoic acid) exhibit dual acid-base properties, making them suitable for enzyme-binding studies, whereas phenolic acids like caffeic acid are prioritized for antioxidant applications .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-methylhex-4-ynoic acid?

Methodological Answer: Synthesis typically involves alkyne functionalization and carboxylation. A plausible route could include:

Alkyne Protection : Use trimethylsilyl (TMS) groups to protect the alkyne moiety during intermediate steps to prevent undesired side reactions.

Grignard Addition : React 4-pentyn-1-ol with methylmagnesium bromide to introduce the methyl branch.

Oxidation : Convert the terminal alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) under controlled conditions.

Safety : Follow protocols for handling air-sensitive reagents (e.g., Grignard) and corrosive oxidizers .

Q. How should researchers purify 2-methylhex-4-ynoic acid to minimize impurities?

Methodological Answer:

- Distillation : Use fractional distillation under reduced pressure to isolate the compound based on boiling point differences.

- Chromatography : Employ silica gel column chromatography with a gradient eluent (e.g., hexane:ethyl acetate) to separate polar byproducts.

- Crystallization : Recrystallize from a non-polar solvent (e.g., hexane) at low temperatures.

- Waste Management : Segregate hazardous waste (e.g., chromium-containing residues) for professional disposal .

Q. What analytical techniques are critical for confirming the structure of 2-methylhex-4-ynoic acid?

Methodological Answer:

Q. What safety protocols are essential when handling 2-methylhex-4-ynoic acid?

Methodological Answer:

- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors.

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Emergency Measures : Provide eyewash stations and emergency showers within 10 seconds of the workspace.

- Contamination Mitigation : Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid mixing with strong oxidizers .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of 2-methylhex-4-ynoic acid in catalytic processes?

Methodological Answer:

- Isotopic Labeling : Use deuterated substrates (e.g., D₂O) to trace proton transfer steps in acid-catalyzed reactions.

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to determine rate constants and intermediate lifetimes.

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and compare activation energies with experimental data .

Q. How should contradictory spectral data (e.g., NMR vs. IR) for 2-methylhex-4-ynoic acid be resolved?

Methodological Answer:

Replicate Experiments : Repeat synthesis and characterization under identical conditions.

Cross-Validation : Compare data with authenticated standards (e.g., NIST reference spectra).

Error Analysis : Quantify instrumental uncertainties (e.g., NMR shimming, IR baseline drift) and statistically analyze outliers.

Peer Review : Present findings in structured discussions, addressing limitations and proposing hypotheses for discrepancies .

Q. What computational tools are suitable for predicting the physicochemical properties of 2-methylhex-4-ynoic acid?

Methodological Answer:

Q. How can researchers assess the stability of 2-methylhex-4-ynoic acid under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min increments to identify decomposition thresholds.

- pH Sensitivity : Test solubility and structural integrity in buffered solutions (pH 2–12) using HPLC monitoring.

- Incompatibility Screening : Expose the compound to oxidizing agents (e.g., KMnO₄) and monitor reactivity via FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.